2-Isopropylmorpholine
Description
2-Isopropylmorpholine (CAS No. 89855-02-7) is a substituted morpholine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It is characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an isopropyl group (-CH(CH₃)₂) attached at the 2-position . The compound exists in enantiomeric forms, such as (R)-2-Isopropylmorpholine (CAS No. 792886-64-7), which has defined stereochemistry critical for applications in asymmetric synthesis or pharmaceutical intermediates . It is typically stored at 2–8°C under inert conditions to maintain stability .
Properties
IUPAC Name |
2-propan-2-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOOEPFXFVICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600912 | |
| Record name | 2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89855-02-7 | |
| Record name | 2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The general preparation method for 2-Isopropylmorpholine involves the reaction of acetone and morpholine under the catalysis of a base. This reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted morpholines.
Scientific Research Applications
2-Isopropylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug synthesis.
Industry: Used as a gas column packing for the separation and analysis of organic compounds
Mechanism of Action
The mechanism by which 2-Isopropylmorpholine exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the morpholine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Derivatives with Alkyl Substituents
The following table compares 2-Isopropylmorpholine with other alkyl-substituted morpholine derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (per 1g) | Key Structural Difference |
|---|---|---|---|---|---|
| This compound | C₇H₁₅NO | 129.20 | 95% | $154 (100 mg) | Isopropyl group at 2-position |
| (R)-3-Ethylmorpholine HCl | C₆H₁₄ClNO | 151.64 | 95% | $349 (100g) | Ethyl group at 3-position; HCl salt |
| 2,6-Dimethylmorpholine HCl | C₆H₁₄ClNO | 151.64 | 95% | $349 (100g) | Methyl groups at 2- and 6-positions |
| (R)-2,5-Dimethylmorpholine HCl | C₆H₁₄ClNO | 151.64 | 95% | $683 (5g) | Methyl groups at 2- and 5-positions |
Key Findings :
- Salt Forms : Hydrochloride salts (e.g., this compound HCl) enhance solubility in polar solvents, making them preferable for certain synthetic applications .
- Cost Variability : this compound is priced higher per gram than bulkier salts like 2,6-Dimethylmorpholine HCl, likely due to its niche demand in chiral synthesis .
Secondary Amines and Functional Analogues
This compound shares functional similarities with secondary amines like isopropylamine (C₃H₉N, CAS No. 75-31-0) but differs in complexity and applications:
| Property | This compound | Isopropylamine |
|---|---|---|
| Molecular Weight | 129.20 g/mol | 59.11 g/mol |
| Boiling Point | Not reported | 33–34°C |
| Applications | Pharmaceutical intermediates | Agrochemical synthesis |
| Steric Hindrance | High (bulky morpholine ring) | Low (linear structure) |
Key Findings :
- Complexity vs. Simplicity : The morpholine ring in this compound provides a rigid scaffold for selective interactions, whereas isopropylamine’s linear structure is better suited for straightforward alkylation reactions .
- Thermal Stability : Isopropylamine’s low boiling point limits its use in high-temperature reactions, unlike this compound, which is stable under broader conditions .
Spirocyclic and Heterocyclic Analogues
Compounds like 1,4-dioxa-7-azaspiro[4.4]nonane (CAS No. 176-33-0) and 6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS No. 1256577-71-5) represent more complex heterocycles:
| Compound | Molecular Weight (g/mol) | Key Difference |
|---|---|---|
| This compound | 129.20 | Simple substituted morpholine |
| 1,4-Dioxa-7-azaspiro[4.4]nonane | 143.19 | Spirocyclic structure with two oxygen atoms |
| Benzo[b]carbazole derivative | 429.50 | Polycyclic framework with fused rings |
Key Findings :
- Synthetic Utility : this compound’s simplicity allows for easy functionalization, whereas spirocyclic or polycyclic analogues require multistep synthesis .
- Biological Activity : Complex heterocycles like the benzo[b]carbazole derivative are often designed for targeted biological activity, unlike this compound, which serves primarily as a building block .
Commercial Availability and Pricing
This compound is supplied by multiple vendors, with pricing varying by scale and enantiomeric form:
Biological Activity
2-Isopropylmorpholine (IPM) is a morpholine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article will explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₇H₁₅NO
- Molecular Weight : 129.21 g/mol
The presence of the isopropyl group in the morpholine ring influences its lipophilicity and biological interactions, making it a candidate for various pharmaceutical applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : IPM has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other morpholine derivatives allows it to modulate receptor activity, which can lead to both excitatory and inhibitory effects on neuronal signaling.
- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antimicrobial agents. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Cytotoxic Effects : Preliminary research indicates that IPM may have cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.
Anticancer Activity
A study examining the anticancer properties of various morpholine derivatives found that this compound demonstrated significant cytotoxicity against breast cancer cell lines. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Neuropharmacological Effects
In neuropharmacological studies, IPM has been shown to modulate GABAergic transmission. It enhances the binding affinity of GABA at its receptor sites, leading to increased inhibitory neurotransmission. This effect positions this compound as a candidate for treating anxiety disorders and epilepsy .
Comparative Biological Activity Table
| Activity Type | Observation | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Activation of caspase pathways |
| Neuropharmacological | Modulates GABA receptor activity | Increased binding affinity for GABA |
| Antimicrobial | Inhibits growth of certain bacterial strains | Disruption of cell membrane integrity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
